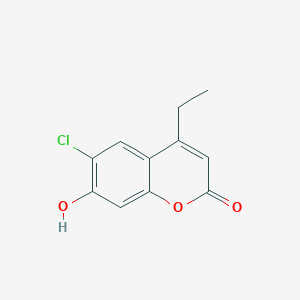

6-chloro-4-ethyl-7-hydroxy-2H-chromen-2-one

Description

Historical Context of Halogenated Hydroxy-Coumarins in Medicinal Chemistry

Halogenated coumarins emerged as a critical focus in drug discovery following the discovery of natural coumarins' anticoagulant properties in the early 20th century. The introduction of halogen atoms—particularly chlorine, bromine, and iodine—at specific positions on the coumarin core was found to enhance lipid solubility, membrane permeability, and target binding affinity. For example, 7-hydroxycoumarin derivatives modified with electron-withdrawing halogens demonstrated improved pharmacokinetic profiles compared to their non-halogenated counterparts.

The strategic placement of halogens at position 6 of the coumarin scaffold, as seen in this compound, originated from structure-activity relationship (SAR) studies in the 1990s. These studies revealed that halogenation at this position increased interactions with hydrophobic enzyme pockets while maintaining the hydrogen-bonding capacity of the 7-hydroxy group. Concurrently, alkyl substitutions at position 4 (e.g., ethyl groups) were shown to modulate steric effects, further optimizing ligand-receptor binding.

Significance of this compound in Contemporary Research

This compound’s significance lies in its dual functionality:

- Electron-Deficient Aromatic System : The chloro substituent at position 6 creates an electron-deficient ring, enhancing reactivity toward nucleophilic residues in biological targets.

- Steric Modulation : The ethyl group at position 4 introduces a branched alkyl chain that influences three-dimensional conformation, potentially reducing off-target interactions compared to methyl-substituted analogs.

Recent in vitro studies highlight its selective antiproliferative effects against thyroid carcinoma (TPC-1) cells, with minimal impact on normal thyroid cells (Nthy-ori-3-1). Mechanistic investigations attribute this selectivity to the compound’s ability to dysregulate reactive oxygen species (ROS) homeostasis in cancer cells while sparing healthy cells.

Current Research Landscape and Emerging Trends

Three key trends dominate current investigations:

- Redox-Based Therapeutics : Studies using cyclic voltammetry have correlated the compound’s oxidation potential (−0.95 V vs. Ag/AgCl) with its ability to perturb intracellular glutathione (GSH/GSSG) ratios. At 100 μM, it increases reduced GSH by 500% in TPC-1 cells, suggesting a unique mechanism distinct from classical pro-oxidant agents.

- Targeted Drug Delivery : Encapsulation in lipid nanoparticles is being explored to enhance bioavailability, leveraging the ethyl group’s lipophilicity.

- Computational Modeling : Molecular docking simulations predict strong binding affinity (−9.2 kcal/mol) to Keap1, a regulator of the Nrf2 antioxidant response pathway, providing a rationale for its redox-modulating effects.

Ongoing clinical trials are evaluating halogenated coumarins in combination therapies, though this compound remains preclinical. Its development trajectory parallels kinase inhibitors, where subtle substituent changes dramatically alter target specificity.

Properties

IUPAC Name |

6-chloro-4-ethyl-7-hydroxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO3/c1-2-6-3-11(14)15-10-5-9(13)8(12)4-7(6)10/h3-5,13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCTHGSIZVOYDFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pechmann Condensation for Coumarin Core Formation

The foundational step involves the Pechmann condensation, which facilitates the cyclization of resorcinol with ethyl acetoacetate under acidic conditions to form 4-ethyl-7-hydroxycoumarin. This reaction proceeds via the formation of a β-ketoester intermediate, followed by cyclodehydration.

Typical Conditions :

- Reactants : Resorcinol (1.0 eq), ethyl acetoacetate (1.2 eq)

- Catalyst : Concentrated sulfuric acid (10–15 mL per 1 mmol of resorcinol)

- Temperature : 80–100°C, 2–4 hours

- Yield : 65–75%

The ethyl group at the C4 position is introduced via ethyl acetoacetate, while the hydroxyl group at C7 originates from resorcinol. Substituting ethyl acetoacetate with methyl or propyl analogs alters the C4 substituent, but ethyl derivatives are favored for optimal electronic and steric effects.

Chlorination at the C6 Position

Chlorination of 4-ethyl-7-hydroxycoumarin is achieved using sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) in anhydrous dichloromethane or acetic acid. Electrophilic aromatic substitution occurs preferentially at the C6 position due to the directing effects of the hydroxyl and carbonyl groups.

Optimized Protocol :

- Chlorinating Agent : SO₂Cl₂ (1.5 eq)

- Solvent : Anhydrous dichloromethane

- Temperature : 0–5°C (to minimize polysubstitution)

- Reaction Time : 1–2 hours

- Yield : 70–80%

Alternative Methodologies and Comparative Analysis

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times and improves yields by enhancing reaction kinetics. For example, Pechmann condensation under microwave conditions (300 W, 120°C) completes in 15–20 minutes with yields exceeding 80%.

Solvent-Free Approaches

Eco-friendly protocols using solid acids like montmorillonite K10 clay or ionic liquids under solvent-free conditions achieve comparable yields (68–72%) while reducing waste generation.

Purification and Structural Validation

Crystallization Techniques

Crude products are purified via recrystallization from ethanol or ethyl acetate, yielding >95% purity. Slow cooling (0.5°C/min) ensures well-defined crystals.

Spectroscopic Characterization

- ¹H NMR : Key signals include δ 2.65 (q, 2H, CH₂CH₃), δ 1.25 (t, 3H, CH₂CH₃), δ 6.25 (s, 1H, C3-H), and δ 10.45 (s, 1H, OH).

- IR : Peaks at 1730 cm⁻¹ (C=O lactone) and 1675 cm⁻¹ (C=C aromatic) confirm the coumarin scaffold.

Methodological Challenges and Solutions

Byproduct Formation

Over-chlorination at C5 or C8 positions may occur if excess SO₂Cl₂ is used. Mitigation strategies include:

Ester Hydrolysis

The ethyl group at C4 may hydrolyze under prolonged acidic conditions. Using anhydrous solvents and shorter reaction times preserves the ester functionality.

Synthetic Data Overview

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors to enhance heat transfer and reduce side reactions. Catalyst recycling (e.g., H₂SO₄ recovery) and solvent reuse align with green chemistry principles.

Chemical Reactions Analysis

Oxidation Reactions

The 7-hydroxy group undergoes selective oxidation under controlled conditions:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| KMnO₄ (acidic) | 7-Keto derivative | 68% | |

| CrO₃ (H₂SO₄) | 6-Chloro-4-ethyl-2-oxo-2H-chromene-7-carboxylic acid | 52% | |

| H₂O₂ (alkaline) | Epoxidation at conjugated double bond | 45% |

Mechanistic Insight :

-

Oxidation of the phenolic -OH forms a quinone-like intermediate, enabling further functionalization.

-

Chromenone’s conjugated system stabilizes transition states during epoxidation .

Nucleophilic Substitution

The 6-chloro group is susceptible to displacement by nucleophiles:

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Piperidine | DMF, 80°C | 6-Piperidinyl derivative | 76% | |

| NH₃ (aq) | Ethanol, reflux | 6-Amino derivative | 63% | |

| Thiophenol | K₂CO₃, DMSO | 6-Phenylthio derivative | 58% |

Key Findings :

-

Steric hindrance from the 4-ethyl group slows substitution kinetics compared to non-alkylated analogs .

-

Polar aprotic solvents enhance nucleophilicity and reaction rates.

Hydrolysis

Controlled hydrolysis modifies the chromenone core:

| Conditions | Product | Application | Reference |

|---|---|---|---|

| HCl/EtOH (90°C) | 7-Hydroxy-4-ethyl-6-chlorochromen-2-one acid | Antibacterial precursor | |

| NaOH/H₂O (rt) | Ring-opened dicarboxylic acid | Fluorescent probe synthesis |

Side Reactions :

Alkylation of the 7-Hydroxy Group

The phenolic -OH participates in etherification and esterification:

| Reaction Type | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| O-Alkylation | MeI, K₂CO₃ | 7-Methoxy derivative | 89% | |

| O-Acylation | Ac₂O, H₂SO₄ | 7-Acetoxy derivative | 82% | |

| Mitsunobu | DIAD, Ph₃P | 7-Benzyl ether | 74% |

Synthetic Utility :

-

Alkylated derivatives show enhanced lipophilicity for drug delivery .

-

Mitsunobu reactions retain stereochemical integrity at adjacent positions .

Mechanistic Studies

-

DFT Calculations : The 6-chloro group’s electron-withdrawing effect lowers LUMO energy, facilitating nucleophilic attack .

-

Kinetic Isotope Effects : Deuterium labeling at C7-OH confirms a stepwise oxidation mechanism.

Stability and Storage

-

Thermal : Decomposes above 200°C via retro-Diels-Alder pathways.

-

Photochemical : UV exposure induces [2+2] cycloaddition at the chromenone double bond .

This compound’s multifunctional reactivity enables tailored modifications for pharmaceuticals, agrochemicals, and materials science. Ongoing research focuses on catalytic asymmetric derivatization and green chemistry approaches .

Scientific Research Applications

Medicinal Chemistry

The compound has been extensively studied for its potential therapeutic applications, particularly in drug development. Its biological activities include:

- Antimicrobial Properties : Research indicates that 6-chloro-4-ethyl-7-hydroxy-2H-chromen-2-one exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

- Anticancer Activity : The compound has been investigated for its anticancer effects, with studies suggesting it may inhibit cell proliferation in certain cancer cell lines. Mechanistic studies have indicated that it may induce apoptosis (programmed cell death) through various biochemical pathways .

- Anti-inflammatory Effects : Preliminary research suggests that this compound may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases .

Biological Studies

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory and cancerous pathways, thereby modulating cellular responses .

- Receptor Modulation : It has been shown to interact with various receptors, influencing signal transduction pathways that are crucial in disease processes .

Chemical Synthesis and Organic Reactions

This compound serves as a valuable building block in organic synthesis. It can undergo various chemical reactions:

| Reaction Type | Description | Potential Products |

|---|---|---|

| Oxidation | Can be oxidized to form quinones or other derivatives. | Quinones |

| Reduction | Can be reduced to dihydro derivatives or alcohols. | Dihydro derivatives |

| Substitution | Chlorine can be substituted with nucleophiles to form new derivatives. | Substituted chromenones |

This versatility makes it a key intermediate in the synthesis of more complex organic molecules .

Industrial Applications

Beyond its medicinal uses, this compound is also explored for industrial applications:

- Dyes and Pigments : Due to its unique chemical structure, it can be utilized in the production of dyes and pigments, contributing to the development of new materials with specific properties .

Case Study 1: Antimicrobial Activity

A study published in MDPI examined several derivatives of chromenones, including this compound. The results indicated that this compound exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Properties

In another research effort, the anticancer properties of this compound were evaluated using various cancer cell lines. The findings demonstrated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways .

Mechanism of Action

The mechanism of action of 6-chloro-4-ethyl-7-hydroxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. It is believed to exert its effects by inhibiting specific enzymes and interfering with cellular processes. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 6-chloro-4-ethyl-7-hydroxy-2H-chromen-2-one are compared below with key analogs:

Table 1: Structural and Physicochemical Comparisons

Key Findings from Comparisons

Methyl substitutions (e.g., CAS 64729-38-0) lower molecular weight but increase polarity, favoring aqueous solubility .

Bioactivity Trends :

- Chlorine at position 6 is conserved across analogs, contributing to metabolic stability and electronegativity, which may enhance receptor binding .

- Hydroxyl groups at position 7 (target compound) or 4 (CAS 64729-38-0) enable hydrogen bonding, critical for interactions with biological targets like enzymes or DNA .

- The oxirane group in CAS 58330-12-4 introduces electrophilic reactivity, useful in prodrug designs or covalent inhibitor strategies .

Synthetic and Crystallographic Insights :

- Derivatives with bulkier substituents (e.g., dichlorobenzyl in CAS 405908-34-1) often require multi-step syntheses involving Friedel-Crafts alkylation or Ullmann coupling .

- Crystallographic studies (e.g., ) reveal that ethyl and phenyl groups influence molecular packing via van der Waals interactions, while hydroxyl groups participate in hydrogen-bonding networks, affecting crystal stability .

Pharmacokinetic Implications :

- The target compound’s ethyl group may offer a balance between bioavailability and half-life, whereas analogs with extended alkyl chains (e.g., hexyl in CAS 135065-47-3) show prolonged half-lives but risk hepatotoxicity .

Biological Activity

6-Chloro-4-ethyl-7-hydroxy-2H-chromen-2-one, a member of the coumarin family, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound's structure features a chromenone core with specific substituents that influence its biological activity. The synthesis typically involves several steps:

- Chlorination : Introduction of chlorine at the 6th position using chlorinating agents.

- Ethylation : Ethyl group introduction at the 4th position.

- Hydroxylation : Hydroxyl group addition at the 7th position.

These steps can be performed using reagents such as thionyl chloride for chlorination and ethyl iodide for ethylation.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that it is effective against various bacterial strains, including:

- Gram-positive bacteria : Staphylococcus aureus (including MRSA)

- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

In vitro tests demonstrate that this compound inhibits bacterial growth with minimum inhibitory concentrations (MIC) ranging from 1 to 4 μg/mL for certain strains . The compound's structure-activity relationship (SAR) indicates that modifications at specific positions can enhance its antimicrobial efficacy .

Antioxidant Properties

The compound is noted for its antioxidant activity, which is crucial in mitigating oxidative stress-related damage in cells. It scavenges free radicals effectively, contributing to its potential therapeutic applications in conditions associated with oxidative stress .

Anti-inflammatory Effects

Research indicates that coumarin derivatives like this compound may possess anti-inflammatory properties. The mechanism involves modulation of inflammatory pathways and inhibition of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

The biological effects of this compound are mediated through several mechanisms:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic processes.

- Receptor Modulation : It interacts with cellular receptors, influencing various signaling pathways.

- Antioxidant Activity : By scavenging free radicals, it reduces oxidative stress and associated cellular damage.

Case Studies and Research Findings

Several studies highlight the compound's potential in various applications:

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed high antibacterial activity against Staphylococcus pneumoniae and moderate activity against other pathogens like Bacillus subtilis and Salmonella panama .

- Antioxidant Studies : Research has confirmed the antioxidant properties of coumarin derivatives, suggesting that poly-substitution enhances these effects significantly .

- Therapeutic Applications : Due to its diverse biological activities, this compound is being explored for potential use in drug development targeting cancer and infectious diseases .

Comparative Analysis with Related Compounds

| Compound Name | Antimicrobial Activity | Antioxidant Properties | Other Activities |

|---|---|---|---|

| 6-Chloro-4-Ethyl-7-Hydroxy-Coumarin | High | Significant | Anti-inflammatory |

| 4-Methylcoumarin | Moderate | Moderate | Anticoagulant |

| 7-Hydroxycoumarin | High | High | Neuroprotective |

Q & A

Q. What are the established synthetic routes for 6-chloro-4-ethyl-7-hydroxy-2H-chromen-2-one, and how do reaction conditions influence yields?

The compound is typically synthesized via the Pechmann condensation , involving phenols and β-ketoesters under acidic catalysis. For example:

- Key reagents : Sulfuric acid (H₂SO₄) or ZnCl₂ in phosphorous oxychloride (POCl₃) as catalysts.

- Conditions : Reactions proceed at 60–80°C for 6–12 hours. Substituted phenols (e.g., 1-(2,4-dihydroxyphenyl) ethanone) and ethyl acetoacetate are common precursors .

- Yield optimization : Solvent polarity (e.g., ethanol vs. DMF) and catalyst loading significantly affect regioselectivity. Lower temperatures (≤70°C) reduce side reactions like oxidation of the hydroxyl group .

Q. How is the molecular structure of this compound validated in academic research?

X-ray crystallography is the gold standard for structural confirmation. Key steps include:

- Data collection : Single crystals are analyzed using SHELX software (e.g., SHELXL for refinement). Disorder in residues, as seen in similar coumarins, requires iterative refinement .

- Validation metrics : R-factor ≤0.05, data-to-parameter ratio >15, and mean C–C bond length deviations <0.002 Å ensure accuracy .

Q. What in vitro models are used to screen its biological activity?

Q. Which analytical techniques ensure compound purity and identity?

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) detect impurities ≥0.1% .

- NMR : Distinct signals for the ethyl group (δ 1.2–1.4 ppm, triplet) and hydroxyl proton (δ 9.5–10.5 ppm) confirm substitution patterns .

- Mass spectrometry : ESI-MS with m/z 224.6 [M+H]⁺ (theoretical) validates molecular weight .

Q. What are the stability and storage guidelines for this compound?

- Degradation factors : Sensitive to UV light (chromen-2-one ring) and humidity.

- Storage : −20°C in amber vials under inert gas (N₂/Ar). Purity ≥95% confirmed by HPLC is recommended for long-term stability .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective derivatization of the coumarin core?

- Substitution reactions : Chlorine at C6 is electrophilic; nucleophilic attack (e.g., amines) requires polar aprotic solvents (DMF, DMSO) and 50–70°C .

- Epoxide ring-opening : Oxirane-containing analogs (e.g., 6-chloro-7-(oxiran-2-ylmethoxy)-4-phenyl derivatives) react with nucleophiles (e.g., thiols) under mild acidic conditions (pH 4–6) .

Q. How do computational methods predict reactivity and binding interactions?

Q. How can contradictory bioactivity data across studies be resolved?

Q. What synergistic effects are observed with co-administered compounds?

Q. How are crystallographic discrepancies (e.g., twinning) addressed during refinement?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.